molecular formula C8H20NO2PS B14728518 o,o-Diethyl diethylphosphoramidothioate CAS No. 5851-18-3

o,o-Diethyl diethylphosphoramidothioate

Cat. No.: B14728518
CAS No.: 5851-18-3
M. Wt: 225.29 g/mol
InChI Key: WNYGKLJXQWZXFN-UHFFFAOYSA-N
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Description

o,o-Diethyl diethylphosphoramidothioate: is an organophosphorus compound with the molecular formula C8H20NO2PS. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its unique structure, which includes both diethyl and phosphoramidothioate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o,o-Diethyl diethylphosphoramidothioate typically involves the reaction of diethyl phosphorochloridothioate with diethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C2H5O)2P(S)Cl + HN(C2H5)2 → (C2H5O)2P(S)N(C2H5)2 + HCl\text{(C2H5O)2P(S)Cl + HN(C2H5)2 → (C2H5O)2P(S)N(C2H5)2 + HCl} (C2H5O)2P(S)Cl + HN(C2H5)2 → (C2H5O)2P(S)N(C2H5)2 + HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: o,o-Diethyl diethylphosphoramidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoramidates.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the diethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidates, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: In chemistry, o,o-Diethyl diethylphosphoramidothioate is used as a reagent in the synthesis of other organophosphorus compounds. It serves as an intermediate in the production of pesticides and other agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. It is used in research to understand the mechanisms of action of organophosphorus compounds.

Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in the development of enzyme inhibitors.

Industry: In the industrial sector, this compound is utilized in the production of various chemicals, including flame retardants and plasticizers. Its unique chemical properties make it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of o,o-Diethyl diethylphosphoramidothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their normal function. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

    o,o-Dimethyl phosphoramidothioate: Similar in structure but with methyl groups instead of ethyl groups.

    o,o-Diethyl phosphorochloridothioate: A precursor in the synthesis of o,o-Diethyl diethylphosphoramidothioate.

    o,o-Diethyl phosphoramidate: Lacks the thio group present in this compound.

Uniqueness: this compound is unique due to its specific combination of diethyl and phosphoramidothioate groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.

Properties

CAS No.

5851-18-3

Molecular Formula

C8H20NO2PS

Molecular Weight

225.29 g/mol

IUPAC Name

N-diethoxyphosphinothioyl-N-ethylethanamine

InChI

InChI=1S/C8H20NO2PS/c1-5-9(6-2)12(13,10-7-3)11-8-4/h5-8H2,1-4H3

InChI Key

WNYGKLJXQWZXFN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(=S)(OCC)OCC

Origin of Product

United States

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